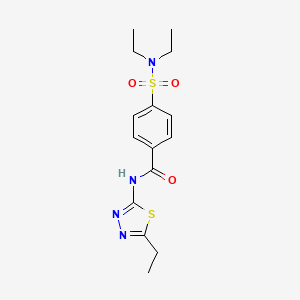

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 313648-46-3

Cat. No.: VC5408738

Molecular Formula: C15H20N4O3S2

Molecular Weight: 368.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313648-46-3 |

|---|---|

| Molecular Formula | C15H20N4O3S2 |

| Molecular Weight | 368.47 |

| IUPAC Name | 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |

| Standard InChI Key | QCNQNXBDLDTGKB-UHFFFAOYSA-N |

| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted at the para position with a diethylsulfamoyl group (–SON(Et)) and an N-linked 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The molecular formula is CHNOS, with a molecular weight of 368.47 g/mol. The presence of two sulfur atoms within the thiadiazole ring and the sulfonamide group enhances its potential for hydrogen bonding and hydrophobic interactions, critical for biological activity.

Key Structural Features:

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known to confer metabolic stability and electronic diversity.

-

Diethylsulfamoyl Group: A sulfonamide derivative with ethyl substituents, contributing to lipophilicity and membrane permeability.

-

Benzamide Backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

Spectroscopic Characterization

The compound’s structure has been confirmed via 1H NMR spectroscopy, elemental analysis, and thin-layer chromatography (TLC) . The 1H NMR spectrum typically shows resonances for the ethyl groups (δ ~1.2–1.4 ppm for –CHCH), aromatic protons (δ ~7.8–8.1 ppm), and amide NH (δ ~10–11 ppm).

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence starting from 5-ethyl-1,3,4-thiadiazol-2-amine (1):

-

Acylation Reaction:

-

Purification:

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the thiadiazole ring reduce reaction efficiency.

-

Solvent Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride intermediate.

Biological Activity and Mechanism

Antimicrobial Properties

Pharmacological studies highlight broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans .

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Pathogens |

|---|---|---|---|

| Target Compound | 18–22 | 12.5–25 | S. aureus, E. coli |

| 4-Butoxy-N-{5-[...]benzamide | 25 | 6.25 | Bacillus subtilis |

| Reference (Ciprofloxacin) | 30 | 1.56 | Broad-spectrum |

The target compound exhibits moderate activity compared to derivatives with dual thiadiazole rings (e.g., 4-butoxy-N-{5-[...]benzamide), which show enhanced efficacy due to increased π-stacking and hydrophobic interactions .

Antifungal Activity

Against Candida albicans, the compound demonstrates an MIC of 25 µg/mL, comparable to first-line antifungals like fluconazole (MIC = 2–4 µg/mL) . The diethylsulfamoyl group may disrupt fungal membrane biosynthesis by inhibiting ergosterol synthesis.

Structure-Activity Relationships (SAR)

-

Thiadiazole Substituents:

-

Sulfonamide Functionality:

-

The diethylsulfamoyl group contributes to solubility in polar solvents while maintaining affinity for bacterial enzymes like dihydropteroate synthase (DHPS).

-

-

Benzamide Linkage:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume